![molecular formula C10H8BClN2O2 B13971925 [6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid](/img/structure/B13971925.png)
[6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid is a boronic acid derivative that features a pyridine ring substituted with a chloropyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid typically involves the reaction of 6-chloropyridine-3-boronic acid with 3-bromopyridine under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium complexes, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in scaling up the production while maintaining the purity and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
[6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic acid reacts with aryl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The chloropyridine moiety can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the chloropyridine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and water are commonly used solvents.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions include biaryl compounds, alcohols, ketones, and substituted pyridines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. It serves as a building block for the construction of biaryl compounds, which are important in the development of pharmaceuticals, agrochemicals, and organic materials .
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable in the design of molecules with specific biological activities .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and liquid crystals. Its role in the synthesis of functionalized materials with unique properties is of particular interest .
Mecanismo De Acción
The mechanism of action of [6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid primarily involves its participation in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide. This is followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved in these reactions are well-studied in the field of organometallic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura cross-coupling reactions.
4-Chlorophenylboronic Acid: Similar in structure but with a different substitution pattern.
2-Pyridylboronic Acid: Contains a pyridine ring but lacks the chloropyridine moiety.
Uniqueness
The uniqueness of [6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid lies in its dual pyridine rings and the presence of a chlorine atom, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for the development of complex organic molecules with specific functional properties .
Propiedades
Fórmula molecular |
C10H8BClN2O2 |
|---|---|
Peso molecular |
234.45 g/mol |
Nombre IUPAC |
[6-(6-chloropyridin-3-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H8BClN2O2/c12-10-4-1-7(5-14-10)9-3-2-8(6-13-9)11(15)16/h1-6,15-16H |
Clave InChI |
YAHHEOSLLGTTMW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(C=C1)C2=CN=C(C=C2)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


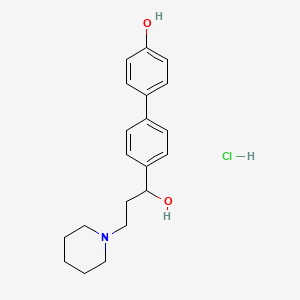
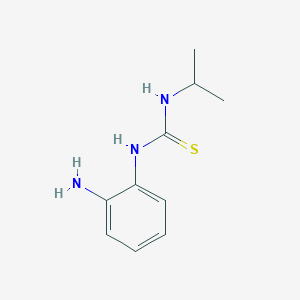
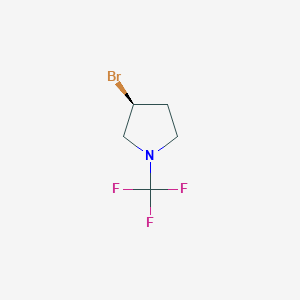
![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13971871.png)
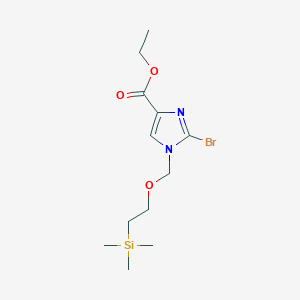
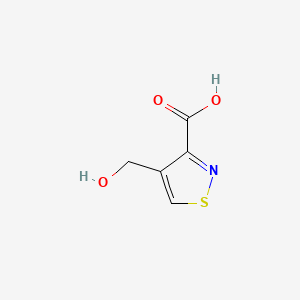
![1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-c]pyridin-2-one](/img/structure/B13971893.png)
![3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile](/img/structure/B13971897.png)
![2-[bis(carboxylatomethyl)amino]acetate;lead(2+)](/img/structure/B13971902.png)
![8-(Bromomethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13971909.png)
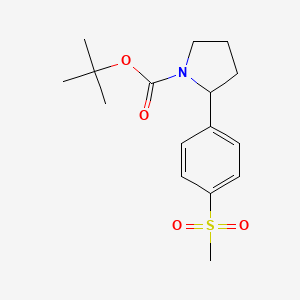

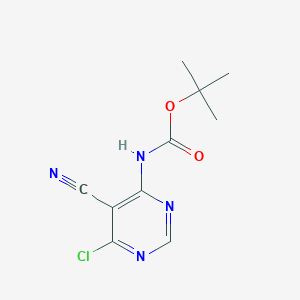
![Azireno[2,3,1-jk]carbazole](/img/structure/B13971928.png)
